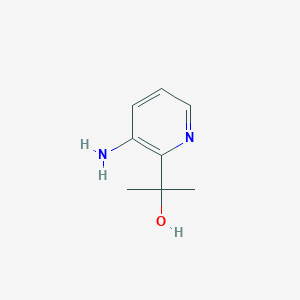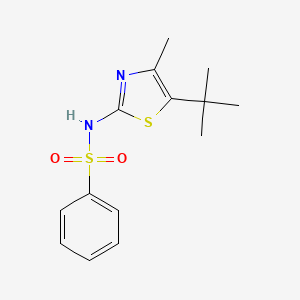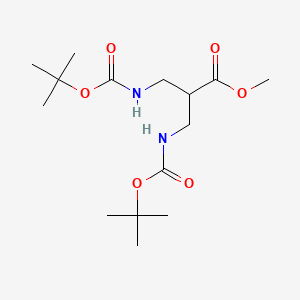
1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde is a boron-containing heterocyclic compound. It belongs to the benzoxaborole class, which is known for its unique structural features and potential biological activities. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde typically involves the formation of the benzoxaborole ring followed by functionalization at specific positions. One common method involves the reaction of 2-aminophenol with boronic acid derivatives under controlled conditions to form the benzoxaborole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the overall yield and quality of the final product .
化学反応の分析
Types of Reactions
1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxaldehyde group can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxaldehyde group results in primary alcohols .
科学的研究の応用
1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to its ability to inhibit specific enzymes in the malaria parasite.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein interactions.
Materials Science: Its boron-containing structure is explored for applications in materials science, including the development of novel polymers and catalysts.
作用機序
The mechanism of action of 1,3-dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the survival of the malaria parasite. By binding to the active site of DHODH, the compound disrupts the parasite’s pyrimidine biosynthesis pathway, leading to its death .
類似化合物との比較
Similar Compounds
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole: Lacks the methoxy and carboxaldehyde groups but shares the core benzoxaborole structure.
4-Methoxy-2,1-benzoxaborole: Similar structure but without the hydroxyl and carboxaldehyde functionalities.
7-Carboxaldehyde-2,1-benzoxaborole: Contains the carboxaldehyde group but lacks the methoxy and hydroxyl groups.
Uniqueness
1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the boron atom in the benzoxaborole ring enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C9H9BO4 |
|---|---|
分子量 |
191.98 g/mol |
IUPAC名 |
1-hydroxy-4-methoxy-3H-2,1-benzoxaborole-7-carbaldehyde |
InChI |
InChI=1S/C9H9BO4/c1-13-8-3-2-6(4-11)9-7(8)5-14-10(9)12/h2-4,12H,5H2,1H3 |
InChIキー |
VICLHRVKUSZUGI-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(C=CC(=C2CO1)OC)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


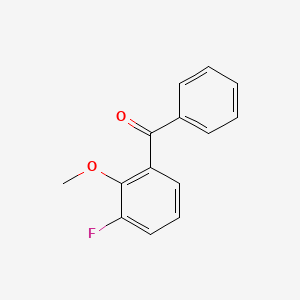

![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)
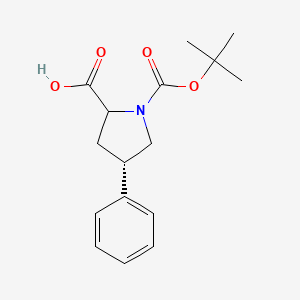
![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)
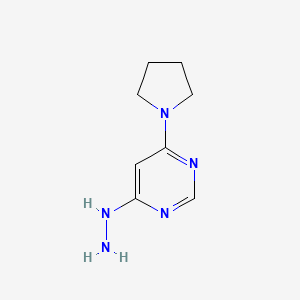

![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)
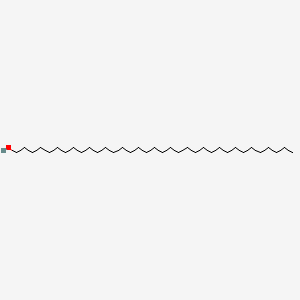
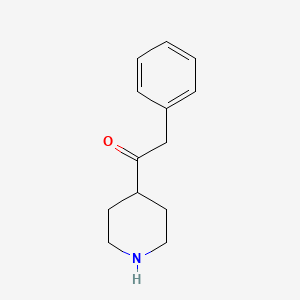
![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)
